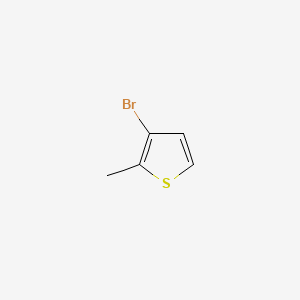

3-Bromo-2-metiltiofeno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-bromo-2-methylthiophene and related compounds has been explored in various studies. One method involves using 3-methylthiophene and NBS (N-Bromosuccinimide), yielding 2-bromo-3-methylthiophene with a high yield and purity (Zhao Li-juan, 2011). Another approach demonstrates selective direct arylation of 3-bromo-2-methylthiophene with aryl bromides, forming various 2-aryl-4-bromo-5-methylthiophenes (G. Vamvounis & David Gendron, 2013).

Molecular Structure Analysis

The molecular structure of 3-methylthiophene, a related compound, has been investigated using gas electron diffraction and microwave spectroscopic data, providing insights into the structural characteristics of similar thiophene derivatives (M. Tanabe et al., 1996).

Chemical Reactions and Properties

3-Bromo-2-methylthiophene exhibits a range of reactions and properties. For example, its reaction with various aryl bromides under specific conditions yields a variety of functional organic materials, useful in electronic applications (G. Vamvounis & David Gendron, 2013).

Physical Properties Analysis

Studies on related thiophene compounds, like 3-methylthiophene, reveal insights into the physical properties of 3-bromo-2-methylthiophene. The analysis of 3-methylthiophene's molecular structure and torsional vibration contributes to understanding its physical characteristics (M. Tanabe et al., 1996).

Chemical Properties Analysis

Research on the chemical properties of thiophene derivatives provides valuable information about 3-bromo-2-methylthiophene. The study of the electrochemical and optical properties of poly(3-methylthiophenes) helps in comprehending its chemical behavior (C. Arbizzani et al., 1992).

Aplicaciones Científicas De Investigación

Análisis exhaustivo de las aplicaciones del 3-Bromo-2-metiltiofeno

El this compound es un compuesto químico versátil con una gama de aplicaciones en la investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en varios campos:

Desarrollo de semiconductores orgánicos: Los derivados del tiofeno son fundamentales en el avance de los semiconductores orgánicos. El this compound se puede utilizar para sintetizar moléculas que forman la base de los transistores de efecto de campo orgánicos (OFET) y los diodos orgánicos emisores de luz (OLED). Estas aplicaciones son cruciales para el desarrollo de dispositivos electrónicos flexibles, ligeros y energéticamente eficientes .

Química medicinal: En la química medicinal, los derivados del tiofeno exhiben una variedad de propiedades farmacológicas. Los compuestos sintetizados a partir del this compound pueden mostrar potencial como agentes anticancerígenos, antiinflamatorios, antimicrobianos, antihipertensivos y antiateroscleróticos. Este compuesto proporciona un andamiaje para el desarrollo de nuevos fármacos con mayor eficacia y menos efectos secundarios .

Inhibición de la corrosión: La química industrial se beneficia del uso de derivados del tiofeno como inhibidores de la corrosión. El this compound se puede incorporar en revestimientos o aditivos que protegen los metales de la corrosión, extendiendo así la vida útil de las estructuras y componentes metálicos en entornos hostiles .

Síntesis de compuestos biológicamente activos: El sistema cíclico del tiofeno que se encuentra en el this compound se utiliza a menudo en la síntesis de compuestos biológicamente activos. Sus derivados se pueden diseñar para interactuar con objetivos biológicos específicos, lo que lleva al descubrimiento de nuevos agentes terapéuticos .

Ciencia de materiales: En la ciencia de materiales, el this compound se utiliza para crear materiales avanzados con propiedades deseables como conductividad, flexibilidad y estabilidad. Está involucrado en la síntesis de polímeros y copolímeros que tienen aplicaciones en varios campos de alta tecnología .

Química analítica: El this compound se puede utilizar en química analítica como reactivo o como bloque de construcción para sintetizar compuestos que se utilizan como estándares o marcadores en el análisis químico. Esto ayuda en la detección y cuantificación precisas de sustancias en mezclas complejas .

Terapia fotodinámica: Los derivados del this compound se pueden explorar para su uso en terapia fotodinámica (PDT). En PDT, los compuestos sensibles a la luz se activan con luz para producir un efecto terapéutico, como destruir células cancerosas o patógenos .

Ciencia ambiental: En la ciencia ambiental, los derivados del tiofeno se pueden utilizar en el desarrollo de sensores para detectar contaminantes o en la síntesis de materiales que ayudan en la eliminación de contaminantes del agua y el suelo .

Mecanismo De Acción

Target of Action

3-Bromo-2-methylthiophene is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of 3-Bromo-2-methylthiophene are the organoboron reagents used in the SM coupling .

Mode of Action

The mode of action of 3-Bromo-2-methylthiophene involves its interaction with organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In the transmetalation step, the nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-2-methylthiophene . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and tolerant to various functional groups .

Result of Action

The result of the action of 3-Bromo-2-methylthiophene is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic compounds, including pharmaceutical intermediates .

Action Environment

The action of 3-Bromo-2-methylthiophene is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and solvent, can affect the efficiency and selectivity of the reaction . Furthermore, the stability of 3-Bromo-2-methylthiophene may be affected by factors such as light, heat, and moisture.

Safety and Hazards

Direcciones Futuras

2-Bromo-3-methylthiophene has been used as a pharmaceutical intermediate . Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propiedades

IUPAC Name |

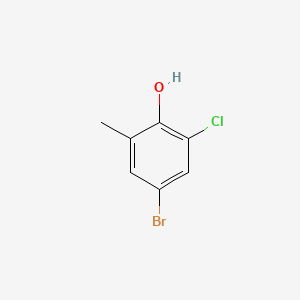

3-bromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrS/c1-4-5(6)2-3-7-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTNCGRDYHINDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057707 | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30319-05-2 | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30319-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030319052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 30319-05-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 3-Bromo-2-methylthiophene considered a valuable building block in organic synthesis?

A1: 3-Bromo-2-methylthiophene's value stems from its ability to undergo selective direct arylation reactions. This allows for the efficient introduction of aryl substituents at the 3-position, leading to the creation of diverse molecules with potential applications in organic electronics and photovoltaics. [, ]

Q2: What challenges are associated with the synthesis of 3-substituted 2-methylthiophenes, and how does 3-Bromo-2-methylthiophene help overcome them?

A2: Synthesizing 3-substituted 2-methylthiophenes can be challenging due to the low reactivity of 3-bromo-2-methylthiophene towards forming Grignard reagents, which are essential intermediates in many organic reactions. Research has demonstrated that lithium chloride can significantly accelerate the formation of the Grignard reagent from 3-bromo-2-methylthiophene and magnesium metal. [] This discovery provides a more convenient and efficient pathway for synthesizing a range of 3-substituted 2-methylthiophene derivatives.

Q3: Beyond direct arylation, are there other notable reactions involving 3-Bromo-2-methylthiophene?

A3: Yes, 3-bromo-2-methylthiophene serves as a precursor in the synthesis of substituted 3-bromothiophene 1,1-dioxides. These dioxides are prone to a fascinating tandem dimerization-ring-opening reaction in the presence of basic alumina. This reaction leads to the formation of trisubstituted benzenes, demonstrating the potential of 3-bromo-2-methylthiophene in constructing more complex aromatic structures. []

Q4: What analytical techniques are typically employed to characterize 3-bromo-2-methylthiophene and its derivatives?

A4: While specific techniques are not detailed in the provided abstracts, common methods for characterizing these compounds likely include nuclear magnetic resonance (NMR) spectroscopy to determine structure, gas chromatography-mass spectrometry (GC-MS) for analysis of reaction mixtures and identification of products, and X-ray crystallography for determining the three-dimensional structure of crystalline derivatives, as demonstrated in the study by Raasch et al. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Bicyclo[2.2.1]hept-2-ylethanone](/img/structure/B1266384.png)